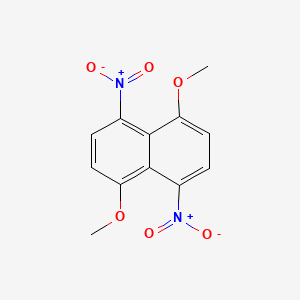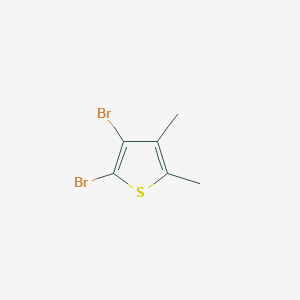
2,3-Dibromo-4,5-dimethylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-4,5-dimethylthiophene is a chemical compound with the molecular formula C6H6Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of two bromine atoms and two methyl groups on the thiophene ring makes this compound particularly interesting for various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-4,5-dimethylthiophene typically involves the bromination of 4,5-dimethylthiophene. This can be achieved by reacting 4,5-dimethylthiophene with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-4,5-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups such as alkyl, aryl, or amino groups using suitable reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated thiophene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of hydrogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-4,5-dimethylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2,3-dibromo-4,5-dimethylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atoms and the thiophene ring play crucial roles in its reactivity and interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dibromo-3,5-dimethylthiophene
- 3,5-Dibromo-2-methylthiophene
- 2,5-Dibromo-3,4-dimethylthiophene
Uniqueness
2,3-Dibromo-4,5-dimethylthiophene is unique due to the specific positioning of the bromine atoms and methyl groups on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Eigenschaften
Molekularformel |
C6H6Br2S |
|---|---|
Molekulargewicht |
269.99 g/mol |
IUPAC-Name |
2,3-dibromo-4,5-dimethylthiophene |
InChI |
InChI=1S/C6H6Br2S/c1-3-4(2)9-6(8)5(3)7/h1-2H3 |
InChI-Schlüssel |
DXFXGRVYBZPQGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


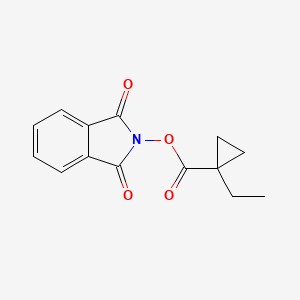
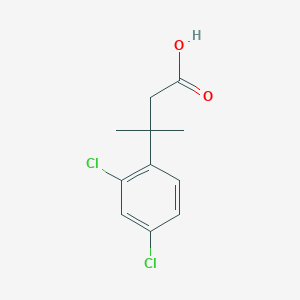
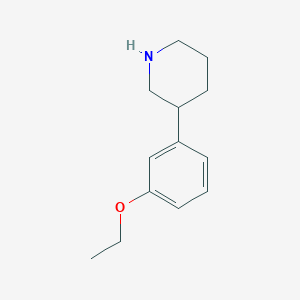

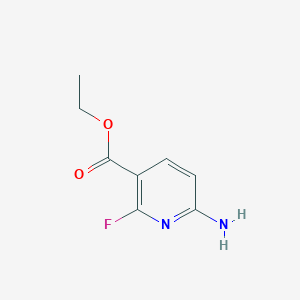
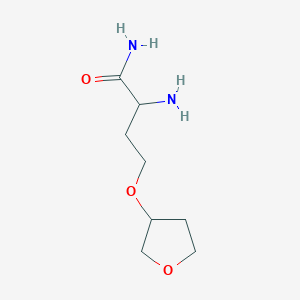
![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)
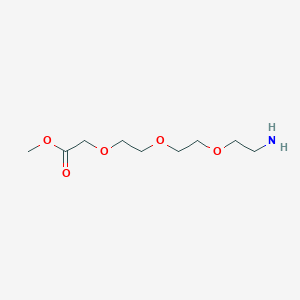

aminehydrochloride](/img/structure/B13522865.png)
